

# Application Note: Quantification of Disperse Yellow 7 using UV-Vis Spectrophotometry

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## Compound of Interest

Compound Name: Disperse Yellow 7

Cat. No.: B1209440

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## Introduction

**Disperse Yellow 7** is an azo dye used in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3] Due to its chemical structure and potential for adverse health effects, including allergic contact dermatitis, the quantification of this dye in various matrices is of significant interest for quality control and safety assessment.[1] UV-Vis spectrophotometry offers a straightforward, cost-effective, and rapid method for the quantitative analysis of **Disperse Yellow 7** in solution.[1] This technique relies on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.[2]

## Principle

The quantification of **Disperse Yellow 7** by UV-Vis spectrophotometry is based on measuring the absorbance of a solution at the wavelength of maximum absorbance ( $\lambda_{max}$ ). A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.[4][5][6]

## Experimental Protocols

### 1. Materials and Equipment

- **Disperse Yellow 7** (analytical standard)
- Methanol (HPLC grade or equivalent)[1]
- UV-Vis spectrophotometer (double-beam recommended)[1]
- Quartz cuvettes
- Volumetric flasks (various sizes)
- Pipettes and tips
- Analytical balance

## 2. Preparation of Standard Solutions

### 2.1. Preparation of a Stock Standard Solution (e.g., 100 mg/L)

- Accurately weigh 10.0 mg of **Disperse Yellow 7** standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.
- Stopper the flask and mix thoroughly by inversion. This is the 100 mg/L stock solution.

### 2.2. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with methanol.[2][4] A typical concentration range for the calibration curve could be 1 to 10 mg/L.

Standard	Concentration (mg/L)	Volume of Stock (100 mg/L) to be diluted to 10 mL
1	1.0	0.1 mL
2	2.5	0.25 mL
3	5.0	0.5 mL
4	7.5	0.75 mL
5	10.0	1.0 mL

### 3. Determination of Maximum Wavelength ( $\lambda_{\max}$ )

- Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.[7]
- Use one of the working standard solutions (e.g., 5 mg/L) to perform a wavelength scan over the range of 200-800 nm to determine the wavelength of maximum absorbance ( $\lambda_{\max}$ ).[1]
- Use methanol as the blank.[1]
- The literature suggests a  $\lambda_{\max}$  for a derivative of **Disperse Yellow 7** to be around 364 nm, though another source indicates a peak at 203 nm.[8] It is crucial to experimentally verify the  $\lambda_{\max}$  for the specific standard and solvent used.

### 4. Construction of the Calibration Curve

- Set the spectrophotometer to the experimentally determined  $\lambda_{\max}$ .
- Zero the instrument using a cuvette filled with methanol (the blank).[7]
- Measure the absorbance of each working standard solution, starting from the lowest concentration.
- Rinse the cuvette with the next standard solution before filling it for measurement.
- Record the absorbance values for each concentration.

- Plot the absorbance (y-axis) versus the concentration (x-axis) to generate a calibration curve.[4][5]
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ). An  $R^2$  value greater than 0.99 is generally considered acceptable.[1]

## 5. Sample Analysis

- Prepare the sample solution by dissolving the sample containing **Disperse Yellow 7** in methanol. Dilute as necessary to ensure the absorbance falls within the linear range of the calibration curve.
- Measure the absorbance of the sample solution at the determined  $\lambda_{max}$ .
- Calculate the concentration of **Disperse Yellow 7** in the sample using the equation of the calibration curve.

## Data Presentation

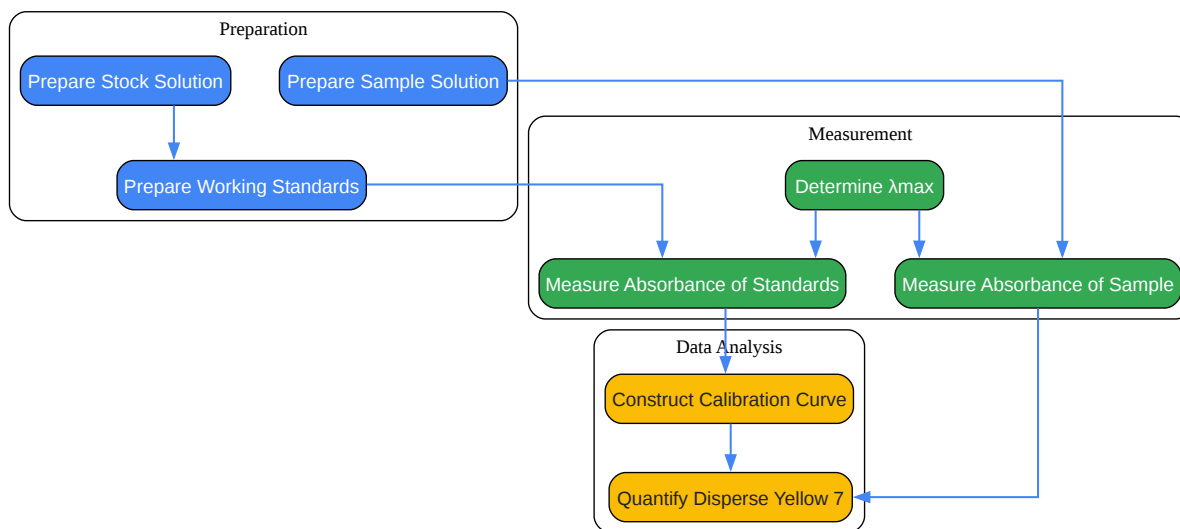
Table 1: Example Calibration Data for **Disperse Yellow 7**

Concentration (mg/L)	Absorbance at $\lambda_{max}$
1.0	[Example Value]
2.5	[Example Value]
5.0	[Example Value]
7.5	[Example Value]
10.0	[Example Value]

Table 2: Quantitative Parameters

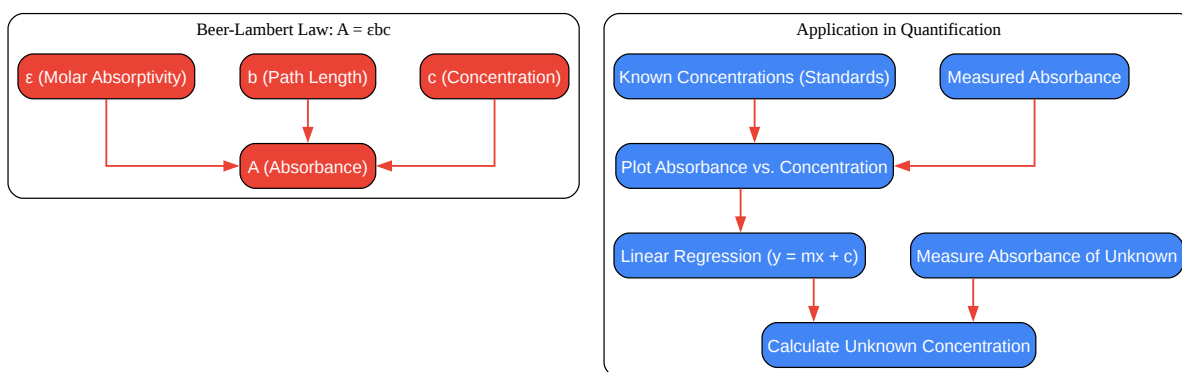
Parameter	Expected Value
$\lambda_{\max}$	To be determined experimentally (literature suggests ~364 nm)
Linearity ( $R^2$ )	> 0.99[1]
Linear Range	To be determined (e.g., 1-10 mg/L)
Limit of Detection (LOD)	Typically in the low mg/L range[1]
Limit of Quantification (LOQ)	Typically in the low to mid mg/L range[1]

## Visualizations



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Caption: Experimental workflow for the quantification of **Disperse Yellow 7**.



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Caption: Application of the Beer-Lambert Law in spectrophotometric quantification.

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## References

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